8-iso Prostaglandin F1alpha

Vascular Pharmacology Isoprostane Potency TP Receptor Agonism

8-iso PGF1α is an authentic non-enzymatic isoprostane standard, produced exclusively via free radical-catalyzed arachidonic acid peroxidation—independent of COX. It occupies a distinct middle-potency position (logEC50 5.9 μM) among 8-series isoprostanes in human airways, ideal for TP receptor studies requiring intermediate efficacy without ceiling effects. Its age-dependent enhanced potency in neonatal pulmonary arteries vs. 2-week-old vessels makes it a superior alternative to U46619 for neonatal pulmonary hypertension models. As an oxidative stress biomarker standard, it ensures LC-MS/MS specificity for non-enzymatic lipid peroxidation. Achieve reproducible, publication-grade results across vascular pharmacology and redox biology.

Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
CAS No. 26771-96-0
Cat. No. B159180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso Prostaglandin F1alpha
CAS26771-96-0
Synonyms8-iso-PGF(1alpha)
8-iso-PGF1alpha
8-isoprostaglandin F1alpha
Molecular FormulaC20H36O5
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
InChIInChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1
InChIKeyDZUXGQBLFALXCR-PUCCXBQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-iso Prostaglandin F1alpha (CAS 26771-96-0): Procurement-Relevant Identity and Non-Enzymatic Origin


8-iso Prostaglandin F1α (8-iso PGF1α) is an isoprostane—an eicosanoid produced exclusively via non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) enzymes . First identified in human semen, this compound belongs to the F1-isoprostane class and exhibits vasoconstrictor activity mediated through thromboxane A2 receptor (TXA2R/TP) activation .

Why Generic Substitution of 8-iso Prostaglandin F1alpha with Other Isoprostanes Compromises Experimental Reproducibility


Substitution among 8-series isoprostanes is not scientifically valid. Despite sharing a common non-enzymatic origin, individual 8-isoprostanes exhibit profound differences in potency (logEC50 values spanning orders of magnitude), receptor activation profiles, and species- and tissue-dependent effects [1]. Even within the same tissue preparation, 8-iso PGF1α and its closest analogs (e.g., 8-iso PGE2, 8-iso PGF2α) produce quantitatively distinct contractile responses with unique concentration-effect relationships [2].

Quantitative Differentiation of 8-iso Prostaglandin F1alpha: Comparative Potency Data for Procurement Decision-Making


Vasoconstrictor Potency in Human Umbilical Artery: Rank-Order Differentiation Among Six Isoprostanes

8-iso PGF1α (pEC50 = 5.0 ± 0.1) demonstrates 50-fold lower potency than the most efficacious isoprostane tested (8-iso PGE2, pEC50 = 6.5 ± 0.1) in human isolated umbilical artery. This quantitative rank-order—U46619 (6.7 ± 0.2) > 8-iso PGE2 (6.5 ± 0.1) > 8-iso PGF2α (5.8 ± 0.2) > 8-iso PGE1 (5.4 ± 0.1) > 8-iso PGF1α (5.0 ± 0.1)—establishes 8-iso PGF1α as a moderate-potency vasoconstrictor with distinct pharmacological positioning [1].

Vascular Pharmacology Isoprostane Potency TP Receptor Agonism

Airway Smooth Muscle Contractile Efficacy: Human Large-Order Airway Potency Ranking

In human large-order airways (carina), 8-iso PGF1α (logEC50 = 5.9 μM) ranks as the second most efficacious vasoconstrictor among seven tested 8-isoprostanes, exceeded only by 8-iso PGE2 (logEC50 = 7.0 μM) and surpassing 8-iso PGF2α (logEC50 = 6.2 μM). The full rank order: 8-iso PGE2 (7.0) > 8-iso PGF1α (5.9) > 8-iso PGF2α (6.2) [1].

Respiratory Pharmacology Airway Reactivity Isoprostane Efficacy

Age-Dependent Vascular Sensitivity: Neonatal Versus 2-Week-Old Piglet Pulmonary Vasculature

Neonatal pulmonary arteries (PA) exhibit significantly higher sensitivity to 8-iso PGF1α than 2-week-old PA. In contrast, the TXA2 mimetic U46619 shows no age-dependent sensitivity change in PA. This age-selectivity distinguishes 8-iso PGF1α from reference agonists and from other isoprostanes that do not exhibit the same developmental pattern [1].

Neonatal Pharmacology Developmental Vascular Biology Pulmonary Hypertension

Synthesis Pathway Differentiation: Non-COX Origin Versus Enzymatic Prostaglandin F1α

8-iso PGF1α is produced exclusively via non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) activity. In contrast, prostaglandin F1α (PGF1α) is synthesized enzymatically via the COX pathway. This fundamental difference in biosynthetic origin means 8-iso PGF1α serves as a specific marker of chemical (non-enzymatic) lipid peroxidation, whereas PGF1α reflects enzymatic prostaglandin synthesis [1].

Lipid Peroxidation Biomarker Specificity Oxidative Stress

8-iso Prostaglandin F1alpha: Validated Research and Procurement Application Scenarios


Neonatal Pulmonary Vascular Reactivity Studies

Based on the age-dependent sensitivity profile established in Section 3 (Evidence Item 3), 8-iso PGF1α is specifically indicated for studies examining developmental changes in pulmonary vascular reactivity. The compound's enhanced potency in neonatal pulmonary arteries compared to 2-week-old vessels [1] makes it a more physiologically relevant tool than U46619 (which lacks this age selectivity) for modeling neonatal pulmonary hypertension and related developmental vascular disorders.

Human Airway Smooth Muscle Pharmacology: Middle-Potency Positive Control

As established in Section 3 (Evidence Item 2), 8-iso PGF1α occupies a distinct middle-potency position (logEC50 = 5.9 μM) between high-potency 8-iso PGE2 (7.0 μM) and moderate-potency 8-iso PGF2α (6.2 μM) in human large-order airways [2]. This makes 8-iso PGF1α the optimal selection for experiments requiring an intermediate-efficacy TP receptor agonist—providing sufficient contractile response without the ceiling effects or excessive potency that would narrow the dynamic range of pharmacological interventions.

Vascular Isoprostane Potency Reference Standard for TP Receptor Pharmacology

Section 3 (Evidence Item 1) documents the quantitative rank-order of six isoprostanes in human umbilical artery, with 8-iso PGF1α positioned at pEC50 = 5.0 ± 0.1 [3]. This established position makes 8-iso PGF1α a valuable reference compound for constructing isoprostane potency calibration curves and for validating TP receptor antagonist efficacy across multiple vascular beds. Its moderate potency ensures that both agonist and antagonist effects can be measured within a tractable concentration range.

Oxidative Stress Biomarker Method Development and Validation

As established in Section 3 (Evidence Item 4), 8-iso PGF1α is biosynthesized exclusively via non-enzymatic lipid peroxidation, distinguishing it fundamentally from enzymatically-derived PGF1α . This property qualifies 8-iso PGF1α as an authentic isoprostane standard for developing and validating LC-MS/MS or immunoassay methods aimed at quantifying oxidative stress in biological matrices. Its use as an analytical reference ensures method specificity for chemical (non-enzymatic) rather than enzymatic lipid peroxidation products.

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